molecular formula C10H15N6O6P B12922154 2,6-Diaminopurine nucleotide CAS No. 4546-60-5

2,6-Diaminopurine nucleotide

Cat. No.: B12922154
CAS No.: 4546-60-5
M. Wt: 346.24 g/mol
InChI Key: RZZBUMCFKOLHEH-KVQBGUIXSA-N
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Description

2,6-Diaminopurine nucleotide is a compound that serves as an analogue of adenine. It can be incorporated into nucleic acids by polymerases in place of adenine monophosphate. This compound pairs with thymidine (or uracil) through three hydrogen bonds, adding stability to the double helix structure of DNA or RNA .

Preparation Methods

The synthesis of 2,6-diaminopurine nucleotide typically involves halogenated purines such as 6-chloro-2-amino-purine or 2,6-dichloropurine. These methods often require multiple synthetic steps due to the different reactivities of the two amines, making protection and deprotection strategies challenging .

Mechanism of Action

The mechanism of action of 2,6-diaminopurine nucleotide involves its incorporation into nucleic acids, where it pairs with thymidine or uracil through three hydrogen bonds. This pairing adds considerable stability to the double helix and affects the local flexibility of DNA . The compound can also block access to the minor groove of DNA, affecting interactions with small molecules such as antibiotics and anticancer drugs .

Comparison with Similar Compounds

2,6-Diaminopurine nucleotide is similar to other purine analogues such as adenine and guanine. its ability to form three hydrogen bonds with thymidine or uracil makes it unique. This additional hydrogen bond enhances the stability of nucleic acid duplexes compared to adenine-thymidine pairs . Similar compounds include:

Properties

CAS No.

4546-60-5

Molecular Formula

C10H15N6O6P

Molecular Weight

346.24 g/mol

IUPAC Name

[(2R,3S,5R)-5-(2,6-diaminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C10H15N6O6P/c11-8-7-9(15-10(12)14-8)16(3-13-7)6-1-4(17)5(22-6)2-21-23(18,19)20/h3-6,17H,1-2H2,(H2,18,19,20)(H4,11,12,14,15)/t4-,5+,6+/m0/s1

InChI Key

RZZBUMCFKOLHEH-KVQBGUIXSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)COP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)COP(=O)(O)O)O

Origin of Product

United States

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